molecular formula C18H16N4OS B3307485 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 933218-93-0

2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B3307485
CAS No.: 933218-93-0
M. Wt: 336.4 g/mol
InChI Key: CCWFXMOWWUQUAD-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a synthetic chemical reagent featuring a hybrid heterocyclic architecture, designed for advanced pharmacological and biochemical research. This compound incorporates a 1,2,4-triazolo[3,4-b][1,3]thiazole scaffold—a privileged structure in medicinal chemistry known for its versatile biological activities and capacity to interact with multiple enzymatic targets . The molecule is functionalized with a diphenylacetamide moiety, a structural feature present in compounds with documented synthetic interest and similarity to pharmacologically active molecules . The 1,2,4-triazole nucleus is a well-established pharmacophore, contributing to the broad bioactivity profile of this structural class. Derivatives have demonstrated significant potential as antimicrobial agents (including antifungal and antibacterial), anticancer agents through mechanisms like tubulin polymerization inhibition, and anticonvulsant agents . The fusion of the 1,2,4-triazole ring with a 1,3-thiazole ring, as seen in this triazolothiadiazine system, is a strategy to create novel chemical entities with enhanced properties and potentially unique mechanisms of action. Such triazolothiadiazine derivatives are recognized as an important class of nitrogen-sulfur heterocycles with a wide spectrum of therapeutic activities, making them a compelling focus for drug discovery initiatives . This product is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is strictly "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-16(19-17-20-21-18-22(17)11-12-24-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWFXMOWWUQUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 2,2-diphenylacetic acid with appropriate triazole and thiazole derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Triazolo-Thiadiazole vs. Triazolo-Thiazole

The replacement of the thiadiazole ring (e.g., in 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) with a thiazole ring alters electronic and steric properties. Thiadiazole-containing compounds, such as HTP and ITP, demonstrate potent heparanase inhibition due to enhanced hydrogen bonding and π-π interactions . In contrast, the thiazole core in the target compound may improve metabolic stability, as sulfur in thiazole is less electronegative than in thiadiazole, reducing susceptibility to oxidative degradation .

Substituent Effects on Bioactivity

  • Dichloro Substitution: The compound 2,2-dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 30±1 nM for CDK5/p25) shows higher potency than its non-halogenated analogs, likely due to increased electron-withdrawing effects and enzyme affinity .
  • Diphenyl vs.

Pharmacological Activity Profiles

Enzyme Inhibition

Triazolo-thiadiazoles like ITP (4-iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol) inhibit heparanase at nanomolar concentrations, a critical target in cancer metastasis .

Antimicrobial Activity

Bis-triazolo-thiadiazoles (e.g., compound 5e, MIC = 8 µg/mL against Staphylococcus aureus) highlight the importance of aryl substituents for broad-spectrum antimicrobial effects . The diphenyl group in the target compound could similarly enhance interactions with bacterial cell walls or enzyme active sites.

Comparative Data Table

Compound Name Core Structure Key Substituents Activity (IC50/MIC) Reference
2,2-Dichloro-N-(4-methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole Dichloro, thiophene 30±1 nM (CDK5/p25)
ITP Triazolo-thiadiazole Iodo, phenol Heparanase inhibition
2-(4-Methoxyphenyl)-N-triazolo-thiazol-3-yl-acetamide Triazolo-thiazole Methoxyphenyl Commercial availability
Bis-triazolo-thiadiazole (5e) Bis-triazolo-thiadiazole 4-Methoxy, aryl MIC = 8 µg/mL (S. aureus)
Target Compound Triazolo-thiazole Diphenylacetamide Data pending N/A

Biological Activity

2,2-Diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This compound combines triazole and thiazole moieties, which are known for their diverse biological properties. Research has indicated its promise in various therapeutic areas including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyDetails
IUPAC NameN-(5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl)-2,2-diphenylacetamide
Molecular FormulaC18H16N4OS
Molecular Weight336.41 g/mol
CAS Number933218-93-0

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole-thiadiazole hybrids have shown promising activity against various bacterial strains. A study reported that certain derivatives demonstrated effective inhibition of bacterial growth at concentrations as low as 10 μg/mL against E. coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example:

  • In vitro tests revealed that related compounds inhibited the proliferation of human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
  • The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell growth and proliferation .

The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzymes involved in critical pathways of microbial growth or cancer cell proliferation. The binding affinity to these targets can lead to significant biological effects including apoptosis in cancer cells.

Case Studies

Several studies have documented the biological activity of triazole-thiadiazole derivatives:

  • Study on Anticancer Activity : A derivative showed an IC50 value of 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells .
  • Antimicrobial Efficacy : Another study highlighted the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

Triazole-thiazole core formation : Cyclocondensation of thiosemicarbazides with α-haloketones under acidic conditions to form the triazolothiazole backbone.

Acetamide functionalization : Reaction of the triazolothiazole intermediate with 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify intermediates via recrystallization (ethanol/water).

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for diphenyl protons, δ 4.1–4.3 ppm for acetamide methylene).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.12).
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Start with:

  • Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Candida albicans, using zones of inhibition (ZOI) as metrics .
  • Cytotoxicity : MTT assays on human fibroblast lines (e.g., NIH/3T3) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods enhance synthesis design and reaction optimization for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Machine Learning : Train models on existing triazolothiazole reaction datasets to predict optimal solvents/reagents (e.g., acetone vs. DMF for cyclization yields) .
  • Example : ICReDD’s workflow combines quantum calculations with experimental feedback loops to reduce trial-and-error synthesis .

Q. How to resolve contradictions in reported biological activity data for triazolothiazole derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., diphenyl vs. methoxyphenyl) and correlate with activity trends. For example, 3,4-dimethoxyphenyl analogs show enhanced antifungal activity due to improved membrane penetration .
  • Targeted Assays : Use molecular docking (AutoDock Vina) to assess binding affinity to specific enzymes (e.g., fungal CYP51) and validate via SPR (surface plasmon resonance) .

Q. What advanced purification techniques are critical for isolating enantiomers or polymorphs of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15) to resolve enantiomers, monitored by polarimetry.
  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., acetonitrile vs. toluene) with in-situ Raman spectroscopy to track form transitions .

Q. How to design stability studies under varying environmental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to:
  • Hydrolytic Stress : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 40°C.
  • Analytical Monitoring : Track degradation products via UPLC-PDA and LC-MS/MS, identifying major impurities (e.g., sulfoxide derivatives under oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

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